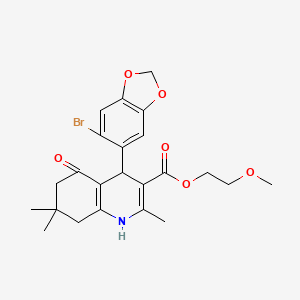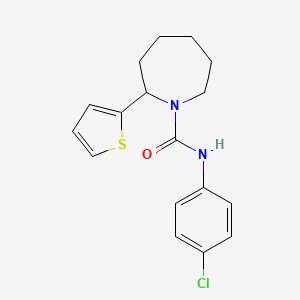![molecular formula C15H25NO B4975453 N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4975453.png)
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as PTUC, is a synthetic compound that belongs to the class of tricyclic amides. It is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to inhibit the activity of TRPV1, a pain-sensing ion channel, and to activate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
実験室実験の利点と制限
One of the advantages of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its high purity and stability. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One potential direction is to further investigate its mechanism of action and how it modulates ion channels and receptors. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in humans to determine its potential for clinical use.
Conclusion:
In conclusion, N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is a synthetic compound that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders. Future research directions include further investigating its mechanism of action, exploring its potential therapeutic applications, and investigating its pharmacokinetics and pharmacodynamics in humans.
合成法
The synthesis of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with N-isopropylacrylamide in the presence of a catalyst. This reaction produces a tricyclic intermediate that is subsequently treated with a carboxylic acid to form N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. The overall yield of this synthesis process is around 40-50%, and the purity of the final product is >95%.
科学的研究の応用
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
N-propan-2-yltricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)16-14(17)15-7-11-3-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUGUUUPGGYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CCC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)

![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)
![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)